1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-(2,1,3-benzoxadiazol-5-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-9-5-6-2-3-7-8(4-6)11-12-10-7/h2-4,9H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQBYUUVVNHZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=NON=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine typically involves the formation of the benzo[c][1,2,5]oxadiazole ring followed by the introduction of the N-methylmethanamine group. One common method involves the cyclization of an appropriate precursor, such as a nitroaniline derivative, under acidic or basic conditions to form the oxadiazole ring. Subsequent methylation of the amine group can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzo[c][1,2,5]oxadiazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Functionalized benzo[c][1,2,5]oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the unique photophysical properties of the benzo[c][1,2,5]oxadiazole ring.
Mechanism of Action
The mechanism of action of 1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The electron-withdrawing properties of the benzo[c][1,2,5]oxadiazole ring can influence the binding affinity and specificity of the compound towards its molecular targets. In materials science, the compound’s photophysical properties can be harnessed for applications in optoelectronic devices.
Comparison with Similar Compounds
Key Observations:
Heteroatom Substitution : Replacing oxygen in the oxadiazole ring with sulfur (TDMA) significantly reduces synthetic yield (6% vs. ODMA’s 74%), likely due to altered reactivity in palladium-catalyzed cross-coupling steps .
Functional Group Impact: The methylmethanamine group in the target compound may enhance solubility compared to the ketone in (Benzo[c][1,2,5]oxadiazol-5-yl)ethan-1-one . Piperidinyl-methanone in Farampator introduces steric bulk and polarity, favoring AMPA receptor binding .
Biological Activity :
- Nitro and pyridine substituents (NBD-TPEA) correlate with JAK/STAT pathway inhibition, suggesting electronic effects from electron-withdrawing groups enhance target engagement .
- Thiadiazole analogs (TDMA) are understudied but may exhibit distinct pharmacokinetics due to sulfur’s lipophilicity .
Physicochemical and Pharmacological Profiles
- Solubility and Crystallinity: ODMA forms colorless crystals after recrystallization, whereas TDMA’s beige powder suggests impurities or polymorphic differences . The target compound’s methylmethanamine group may improve aqueous solubility relative to Farampator’s methanone .
- Receptor Interactions :
Biological Activity
Overview
1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a benzo[c][1,2,5]oxadiazole ring, which is known for its electron-withdrawing properties that can significantly influence the compound's reactivity and interaction with biological targets.
The synthesis of this compound typically involves the cyclization of a nitroaniline derivative under acidic or basic conditions to form the oxadiazole ring, followed by N-methylation using reagents such as methyl iodide or dimethyl sulfate. The compound's unique structure allows it to participate in various chemical reactions, including oxidation and nucleophilic substitution.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The electron-withdrawing nature of the benzo[c][1,2,5]oxadiazole moiety enhances its binding affinity towards enzymes and receptors, potentially modulating their activity.
Antitumor Activity
Recent studies have highlighted the compound's potential as an inhibitor of programmed cell death ligand 1 (PD-L1), a crucial target in cancer immunotherapy. A series of benzo[c][1,2,5]oxadiazole derivatives were synthesized and evaluated for their ability to inhibit PD-L1. One derivative exhibited an IC50 value of 1.8 nM, demonstrating significant potency compared to existing inhibitors .
Antimicrobial Properties
In vitro studies have shown that compounds with similar structural motifs exhibit antimicrobial activity. The interaction with bacterial enzymes may disrupt essential cellular processes, leading to bactericidal effects.
Neuroprotective Effects
Research indicates that derivatives of this compound may possess neuroprotective properties. The mechanism is thought to involve the modulation of oxidative stress pathways and apoptosis in neuronal cells.
Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves bromination of the benzooxadiazole core followed by coupling with N-methylmethanamine.
- Step 1 : Bromination using N-bromosuccinimide (NBS) in anhydrous diethyl ether and carbon tetrachloride at 80°C to yield 1-(benzo[c][1,2,5]oxadiazol-5-yl)-2-bromoethan-1-one (74% yield after column chromatography) .
- Step 2 : Coupling with N-methylmethanamine in the presence of triethylamine, yielding the final product after purification via silica gel chromatography (54% yield) .
- Purification : Column chromatography (ethyl acetate/hexane gradients) and recrystallization are standard.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Answer :
Q. What functionalization strategies are employed to modify the benzo[c][1,2,5]oxadiazole core for enhanced reactivity?
- Answer : Common strategies include:
- Bromination : Introduces electrophilic sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Amine coupling : Reaction with primary/secondary amines under basic conditions to form stable amide or methanamine derivatives .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Insights :
- Stoichiometry : Maintain a 1:1.25 molar ratio of benzooxadiazole precursor to NBS to minimize over-bromination .
- Solvent choice : Anhydrous diethyl ether reduces side reactions compared to polar solvents .
- Temperature control : Reflux at 80°C ensures complete bromination without decomposition .
- Data Table :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| NBS Equiv. | 1.25 equiv. | +15% |
| Solvent | Et₂O/CCl₄ | +20% (vs. THF) |
Q. What in vitro assays are recommended to evaluate the biological activity of this compound, and how should controls be designed?
- Answer :
- Enzyme inhibition assays : Use purified kinases or phosphatases with ATPase activity measurement. Include vehicle (DMSO) and positive controls (e.g., staurosporine) .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination. Normalize to untreated cells and reference drugs .
- Contradiction Resolution : Discrepancies in IC₅₀ values may arise from assay conditions (pH, temperature). Validate via orthogonal methods (e.g., Western blot for target protein inhibition) .
Q. How do structural modifications at the N-methylmethanamine moiety influence the compound’s physicochemical properties and bioactivity?
- Answer :
- Lipophilicity : Replace N-methyl with bulkier groups (e.g., cyclopentyl) to increase logP, enhancing membrane permeability .
- Bioactivity : Tertiary amines (e.g., N,N-dimethyl) show improved binding to aromatic amino acid residues in enzyme pockets .
- Data Table :
| Derivative | logP | IC₅₀ (μM) |
|---|---|---|
| N-methyl | 1.8 | 12.3 |
| N-cyclopentyl | 2.5 | 8.7 |
Q. What computational approaches are utilized to model the interaction of this compound with biological targets?
- Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinases .
- Density Functional Theory (DFT) : Calculate electron density distributions to rationalize reactivity trends (e.g., bromination sites) .
- Validation : Compare computed binding energies with experimental IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
